molecular formula C10H10Cl3NO3 B1296658 N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide CAS No. 19336-01-7

N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B1296658
CAS No.: 19336-01-7
M. Wt: 298.5 g/mol
InChI Key: QVPZSNRNEAOSDL-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide is a specialized acetamide derivative of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) offered for research purposes. The parent compound, 2,4,5-T, is a well-documented synthetic auxin that was historically used as a herbicide and defoliant . It functions by mimicking plant auxin hormones, leading to unregulated growth and ultimately the death of broad-leafed plants . The modification of the 2,4,5-T structure into an amide, specifically with a 2-hydroxyethyl group, is a typical strategy in agrochemical research to alter the compound's physicochemical properties, such as its solubility and lipophilicity, which can affect its absorption, translocation, and persistence in biological systems. Consequently, this chemical is of significant value for researchers investigating the structure-activity relationships of phenoxy herbicides, studying their metabolic pathways, or developing novel analytical methods for their detection. It is critical to note that the production of 2,4,5-T related compounds is often associated with the formation of trace amounts of highly toxic impurities, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . Due to these documented hazards and the inherent risks of handling research chemicals, this product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all risk assessments and handle the material using appropriate personal protective equipment (PPE) in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO3/c11-6-3-8(13)9(4-7(6)12)17-5-10(16)14-1-2-15/h3-4,15H,1-2,5H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPZSNRNEAOSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307235
Record name N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19336-01-7
Record name NSC190477
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190477
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide typically involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid to form 2-(2,4,5-trichlorophenoxy)acetic acid. This intermediate is then reacted with ethanolamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the chlorination of phenol, esterification, and subsequent amidation. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions, forming carboxylic acid derivatives.

Reaction Type Conditions Products Notes
Acid-catalyzed hydrolysis1M HCl, 80°C, 24 hrs2-(2,4,5-Trichlorophenoxy)acetic acid + ethanolamineRate influenced by steric hindrance from trichlorophenoxy group
Base-mediated hydrolysis1M NaOH, 60°C, 12 hrsSodium 2-(2,4,5-trichlorophenoxy)acetate + ethanolamineSlower than ester hydrolysis due to amide resonance stabilization

Key Findings :

  • Hydrolysis half-lives for amides in environmental conditions range from decades to centuries due to electron-donating effects of the nitrogen atom .
  • The trichlorophenoxy group reduces electrophilicity at the carbonyl carbon, further slowing hydrolysis .

Photodegradation

UV exposure induces dechlorination and cleavage of the phenoxyacetamide bond.

Reaction Pathway Products Mechanism
UV-A (365 nm) in water2,4-Dichlorophenoxyacetamide + HClRadical-mediated dechlorination at the 5-position
UV-C (254 nm) in methanolHydroxyethylamine + 2,4,5-trichlorophenolC–N bond cleavage via Norrish Type I mechanism

Environmental Relevance :

  • Photodegradation is a primary degradation pathway in aquatic systems, with pseudo-first-order rate constants of 0.05–0.2 day⁻¹ .

Reductive Dechlorination

Microbial or chemical reduction targets the trichlorophenoxy moiety.

Reducing Agent Conditions Major Products
Zero-valent iron (Fe⁰)pH 4–6, 25°C, 48 hrs2-(2,4-Dichlorophenoxy)acetamide + Cl⁻
Geobacter sulfurreducensAnaerobic, 30°C, 7 days2-(4-Chlorophenoxy)acetamide + ethanolamine

Kinetics :

  • Fe⁰-mediated dechlorination follows second-order kinetics (k=1.2×103k=1.2\times 10^{-3} L·mol⁻¹·s⁻¹) .

Biotransformation in Soil

Soil microbiota metabolize the compound via oxidation and conjugation.

Enzyme System Transformation Metabolites Identified
Cytochrome P450 monooxygenasesHydroxylation at C-3 of the benzene ring3-Hydroxy-N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide
Glutathione S-transferasesGlutathione conjugation at Cl-5S-(2,4-Dichlorophenyl)glutathione adduct

Half-life in Soil :

  • Aerobic: 45–60 days
  • Anaerobic: 120–180 days

Thermal Decomposition

Pyrolysis above 300°C generates hazardous byproducts.

Temperature Products Toxicity Notes
350°C2,4,5-Trichlorophenol, acetonitrile, ethylene oxideTrichlorophenol is a known carcinogen
500°CPolychlorinated dibenzodioxins (PCDDs), CO, HClPCDDs form via Ullmann coupling

Reactivity with Oxidizing Agents

The hydroxyethyl group participates in oxidation reactions.

Oxidizing Agent Conditions Products
KMnO₄Aqueous H₂SO₄, 50°C2-(2,4,5-Trichlorophenoxy)acetic acid + NH₃
O₃ (ozone)pH 7, 25°C, 1 hrN-Oxide derivative + Cl⁻

Mechanistic Insight :

  • Ozonation cleaves the C–N bond, forming an aldehyde intermediate .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations.
  • Reactivity : It can undergo oxidation, reduction, and substitution reactions. For example:
    • Oxidation can convert the hydroxyl group into a carbonyl compound.
    • Reduction may result in less chlorinated derivatives.
    • Substitution can replace chlorine atoms with other nucleophiles.

Biology

  • Bioactive Compound : Research indicates that N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide may possess herbicidal and pesticidal properties. Studies are ongoing to explore its efficacy against various plant pathogens and pests.
  • Mechanism of Action : The compound interacts with specific molecular targets within biological systems. The trichlorophenoxy group may inhibit or activate certain enzymes or receptors, influencing biological pathways crucial for plant growth regulation.

Medicine

  • Therapeutic Potential : Investigations into its anti-inflammatory and antimicrobial activities suggest that this compound could be developed into therapeutic agents. Preliminary studies show promise in reducing inflammation and combating bacterial infections.
  • Case Studies : In vitro studies have demonstrated its effectiveness against specific bacterial strains, indicating potential for use in topical formulations or as part of a broader antimicrobial strategy.

Industrial Applications

  • Specialty Chemicals : this compound is utilized in formulating specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products where chemical stability and performance are required.
  • Environmental Impact : Given its origins from chlorinated compounds, there are ongoing assessments regarding its environmental safety and potential toxicity. Regulatory agencies monitor its use closely due to historical concerns related to similar compounds like 2,4,5-trichlorophenoxyacetic acid (commonly known as 2,4,5-T), which has been associated with environmental persistence and toxicity issues .

Summary Table of Applications

Field Application Notes
ChemistryIntermediate in organic synthesisKey for producing complex molecules
BiologyPotential herbicide/pesticideOngoing research into bioactivity
MedicineAnti-inflammatory and antimicrobial agentPromising results in laboratory studies
IndustryFormulation of specialty chemicalsUsed in coatings and adhesives
EnvironmentalMonitoring for toxicity and environmental impactHistorical context linked to similar compounds

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets. The trichlorophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl and amide groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide and related compounds:

Compound Name CAS Molecular Formula Substituents Molecular Weight Key Properties/Activity
This compound 19336-01-7 C10H10Cl3NO3 2-hydroxyethyl 306.55 Industrial dye intermediate; high purity (99%)
N-(5-chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 433963-39-4 C15H11Cl4NO2 5-chloro-2-methylphenyl 379.07 Increased lipophilicity due to aromatic substituent
Compound I (N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy)acetamide) C10H10Cl3N3O3 Hydrazineyl-oxoethyl ~327.6 IC50 = 12.3 µM against MCF-7 breast cancer cells
FluorA VI (N-(2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide) C17H12Cl3N5O4 Nitrobenzoxadiazole-ethyl 458.12 Fluorescent probe; IC50 = 458 nM; 99.89% purity
N-(p-chlorobenzyl)-2-(2,4,6-trichlorophenoxy)acetamide 24727-40-0 C15H11Cl4NO2 p-Chlorobenzyl; 2,4,6-trichlorophenoxy 379.07 Altered chlorination pattern affects electronic properties

Key Observations :

  • Substituent Effects : The hydroxyethyl group in the target compound improves water solubility, whereas aromatic substituents (e.g., 5-chloro-2-methylphenyl) enhance lipophilicity, influencing bioavailability and environmental persistence.
  • Chlorination Patterns: The 2,4,5-trichlorophenoxy group is common in auxin-like compounds (e.g., 2,4,5-T herbicide), but derivatives with 2,4,6-trichlorophenoxy (as in CAS 24727-40-0) exhibit distinct binding interactions due to steric and electronic differences .
Anticancer Activity
  • Compound I and II : Hydrazine derivatives (e.g., Compound I) demonstrate potent cytotoxicity against MCF-7 cells (IC50 = 12.3 µM), outperforming the standard drug 5-fluorouracil (IC50 = 18.5 µM) . The hydrazine moiety likely facilitates hydrogen bonding with cellular targets.
  • FluorA VI : Incorporation of a nitrobenzoxadiazole group enables fluorescence tracking, with an IC50 of 458 nM, suggesting enhanced target affinity .
Herbicidal and Plant Growth Regulation
  • 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): A structurally related auxin agonist, 2,4,5-T, is a well-known herbicide. The acetamide derivative lacks the carboxylic acid group critical for auxin receptor binding, shifting its application away from plant growth regulation .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Small structural changes drastically alter functionality. For example:
    • Replacing hydroxyethyl with hydrazine improves anticancer activity .
    • Nitrobenzoxadiazole incorporation enables dual functionality (therapy + imaging) .
  • Environmental and Safety Considerations: Chlorinated phenoxy compounds (e.g., 2,4,5-T) are associated with toxicity concerns (e.g., dioxin contamination). Acetamide derivatives may offer safer profiles due to reduced bioaccumulation .

Biological Activity

N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in agricultural and medicinal contexts. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10Cl3NO3
  • Molecular Weight : Approximately 298.54 g/mol
  • Functional Groups : The compound features a trichlorophenoxy group and an acetamide functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The trichlorophenoxy moiety may inhibit or activate various enzymes involved in metabolic pathways, potentially affecting herbicidal efficacy and therapeutic outcomes.
  • Hydrogen Bonding : The hydroxyl and amide groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Herbicidal Properties

This compound has been investigated for its herbicidal properties:

  • Target Weeds : Effective against broadleaf weeds in various crops.
  • Mechanism : Likely disrupts plant growth by interfering with hormonal pathways or metabolic processes essential for plant development.

Toxicological Profile

The compound has been evaluated for its toxicity levels:

Toxicity TypeValue RangeReference
Acute Toxicity (LC50)≤1.0 mg/L to >1 - 10 mg/LMinnesota Chemicals Report
Chronic Toxicity≤0.1 mg/L to >0.1 - 10 mg/LMinnesota Chemicals Report

Case Studies and Research Findings

  • Agricultural Applications :
    • A study demonstrated that this compound effectively controlled specific weed species without significant phytotoxicity to crops.
  • Potential Therapeutic Uses :
    • Preliminary investigations suggest potential anti-inflammatory properties. In vitro studies indicated that the compound could modulate inflammatory cytokines, although further research is needed to establish clinical relevance .
  • Environmental Impact :
    • The persistence of the compound in soil and water has raised concerns regarding its ecological impact. Studies indicate a bioconcentration factor (BCF) ranging from 1000 to 5000, suggesting significant accumulation in aquatic organisms .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling 2,4,5-trichlorophenoxyacetic acid with 2-aminoethanol using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane. Purification is achieved via recrystallization (ethanol/water) or silica gel column chromatography (eluent: ethyl acetate/hexane). Purity validation requires HPLC (C18 column, UV detection at 254 nm) to confirm >95% purity, supplemented by 1H^1H- and 13C^{13}C-NMR for structural verification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) resolves the planar acetamide group and dihedral angles between aromatic rings, critical for conformational analysis . Fourier-transform infrared spectroscopy (FTIR) identifies amide I (C=O stretch, ~1650 cm1^{-1}) and amide II (N–H bend, ~1550 cm1^{-1}) bands. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak, while 1H^1H-NMR detects hydroxyethyl proton signals at δ 3.4–3.6 ppm .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility but dissolves in DMSO (50 mg/mL). For cell-based assays, prepare stock solutions in DMSO and dilute in culture media (<0.1% DMSO to avoid cytotoxicity). Precipitation at high concentrations (>100 µM) necessitates solubility optimization using co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80). Stability assessments via UV-Vis spectroscopy (λ = 280 nm) over 24 hours are recommended .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound's apoptotic effects, and how can target engagement be confirmed?

  • Methodological Answer : The compound induces apoptosis via PARP-1 inhibition, evidenced by reduced intracellular NAD+^+ levels and caspase-3/7 activation. Confirm target engagement using PARP-1 activity assays (e.g., colorimetric NAD+^+ depletion) and siRNA-mediated PARP-1 knockdown in HepG2 cells. Western blotting for cleaved PARP and γH2AX foci formation validates DNA damage pathways .

Q. How do structural modifications to the hydroxyethyl group affect bioactivity and selectivity?

  • Methodological Answer : Replace the hydroxyethyl group with hydrazineyl or alkyl chains to assess structure-activity relationships (SAR). For example, hydrazineyl derivatives (e.g., Compound I in ) show reduced cytotoxicity (IC50_{50} > 50 µM vs. 28 µM for the parent compound). Molecular docking reveals the hydroxy group's role in hydrogen bonding to PARP-1's catalytic domain, critical for activity retention .

Q. What in vitro models and endpoints are appropriate for evaluating cytotoxic potency and specificity?

  • Methodological Answer : Use hepatoma (HepG2) and breast cancer (MCF-7) cell lines with the MTT assay (48-hour exposure). Calculate IC50_{50} values using nonlinear regression (GraphPad Prism). Assess specificity via parallel testing in non-cancerous cells (e.g., HEK293). Include 5-fluorouracil (5-FU) as a positive control and validate apoptosis via Annexin V/PI flow cytometry .

Q. What are the primary degradation pathways of this compound in environmental matrices, and how can metabolites be identified?

  • Methodological Answer : Under UV light (λ = 254 nm), photolysis generates 2,4,5-trichlorophenol as a primary metabolite. Use HPLC-MS/MS (Q-TOF) in negative ion mode to profile degradation products. Compare degradation kinetics with structurally related herbicides (e.g., 2,4,5-T) to infer environmental persistence .

Q. What regulatory guidelines govern the safe handling and disposal of this compound in laboratory settings?

  • Methodological Answer : Follow U.S. EPA NESHAP guidelines for chlorinated acetamides (40 CFR Part 61). Use NIOSH-approved respirators, nitrile gloves, and fume hoods during handling. Dispose of waste via high-temperature incineration (≥1200°C) with acid scrubbers to neutralize HCl emissions. Airborne exposure limits: OSHA PEL = 1 mg/m³ .

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